molecular formula C6H6BrNS B1371659 2-Bromo-4-cyclopropylthiazole CAS No. 1095010-50-6

2-Bromo-4-cyclopropylthiazole

Cat. No.: B1371659
CAS No.: 1095010-50-6
M. Wt: 204.09 g/mol
InChI Key: KSFCLCADEPTWLI-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylthiazole: is a heterocyclic organic compound with the molecular formula C₆H₆BrNS and a molecular weight of 204.09 g/mol This compound features a thiazole ring substituted with a bromine atom at the second position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromo-1,3-thiazole with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazoles, while coupling reactions can produce biaryl thiazole derivatives .

Scientific Research Applications

2-Bromo-4-cyclopropylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2-Bromo-4-phenylthiazole
  • 2-Bromo-4-isopropylthiazole

Comparison: Compared to these similar compounds, 2-Bromo-4-cyclopropylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-bromo-4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFCLCADEPTWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669494
Record name 2-Bromo-4-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-50-6
Record name 2-Bromo-4-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-cyclopropyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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